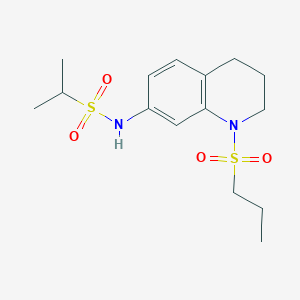

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Description

N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold. Key structural attributes include:

- Tetrahydroquinoline core: A bicyclic structure with a benzene ring fused to a saturated six-membered ring containing a nitrogen atom.

- Position 1 substituent: A propylsulfonyl group (-SO₂-C₃H₇), which introduces strong electron-withdrawing properties and enhances metabolic stability.

- Position 7 substituent: A propane-2-sulfonamide group (-NHSO₂-C₃H₇), contributing to hydrogen-bonding capacity and target affinity.

The compound’s molecular formula is C₁₅H₂₃N₂O₄S₂ (estimated molecular weight: ~375.48 g/mol), with a calculated logP of ~3.5, indicating moderate lipophilicity. Its dual sulfonamide groups confer high polar surface area (~120 Ų), influencing solubility and membrane permeability .

Properties

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-10-22(18,19)17-9-5-6-13-7-8-14(11-15(13)17)16-23(20,21)12(2)3/h7-8,11-12,16H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIAYTSHAGVRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Similar Compounds

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Shares a similar structure but with a different sulfonyl group.

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Varies by the length of the sulfonyl chain.

Unique Characteristics

Compared to its analogs, this compound displays unique reactivity patterns due to the propylsulfonyl group, which influences its interaction with various chemical and biological systems.

This compound’s distinct structural and functional properties make it a valuable tool in both scientific research and industrial applications.

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a propylsulfonyl group and a propane-2-sulfonamide moiety . Its unique structure allows for diverse interactions with biological targets, particularly in bacterial systems.

The primary mechanism of action for sulfonamide compounds involves the inhibition of the enzyme dihydropteroate synthase , which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, this compound may interact with various receptors and enzymes, potentially modulating several biochemical pathways.

Antibacterial Properties

Research indicates that sulfonamide compounds exhibit significant antibacterial activity. The introduction of the propylsulfonyl group enhances the compound's ability to inhibit bacterial growth:

- In vitro studies show that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.

- The compound's effectiveness is attributed to its structural features that allow it to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.

Antimicrobial Spectrum

The antimicrobial spectrum of this compound has been evaluated against several pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 20 | 32 µg/mL |

| Staphylococcus aureus | 25 | 16 µg/mL |

| Pseudomonas aeruginosa | 15 | 64 µg/mL |

Study on Autoimmune Diseases

Recent studies have investigated the potential of tetrahydroquinoline derivatives in treating autoimmune diseases. One study highlighted the efficacy of related compounds in modulating Th17 cell activity:

- Findings : (R)-D4, a derivative similar to this compound, exhibited improved bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that modifications in the chemical structure significantly affect the bioavailability of sulfonamide derivatives:

- A study showed that derivatives with enhanced solubility demonstrated better absorption rates in animal models, indicating potential for clinical applications.

Comparison with Similar Compounds

N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Thiophene-2-Sulfonamide (Compound G512-0340)

Key Differences :

| Property | Target Compound | G512-0340 |

|---|---|---|

| Position 1 Substituent | Propylsulfonyl (-SO₂-C₃H₇) | Propanoyl (-CO-C₃H₇) |

| Position 7 Substituent | Propane-2-sulfonamide | Thiophene-2-sulfonamide |

| Molecular Formula | C₁₅H₂₃N₂O₄S₂ | C₁₆H₁₈N₂O₃S₂ |

| Molecular Weight | ~375.48 g/mol | 350.46 g/mol |

| logP | ~3.5 | 3.02 |

| Hydrogen Bond Acceptors | 4 | 6 |

| Hydrogen Bond Donors | 1 | 1 |

| Polar Surface Area | ~120 Ų | 56.96 Ų |

Functional Implications :

- Lipophilicity : The target compound’s higher logP (3.5 vs. 3.02) suggests enhanced membrane permeability, advantageous for central nervous system (CNS) targeting.

- Metabolic Stability: The propylsulfonyl group in the target compound is less prone to hydrolysis than the propanoyl group in G512-0340, which may reduce first-pass metabolism .

Patent-Disclosed Tetrahydroquinoline Derivatives (Examples 1 and 24)

Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid

- Key Features: A benzothiazole-amino group at position 6 and a thiazole-carboxylic acid at position 1.

- Comparison :

Example 24: 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]-4-Methyl-5H,6H,7H,8H-Pyrido[2,3-c]Pyridazin-8-yl}Pyridine-2-Carboxylic Acid

- Key Features : Adamantane and pyrido-pyridazine moieties for rigid, bulky interactions.

- Comparison :

- The adamantane group improves metabolic stability but increases molecular weight (~650 g/mol), reducing oral bioavailability.

- Dual heterocycles (pyridine and pyridazine) enhance selectivity for inflammatory targets (e.g., COX-2) but complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.